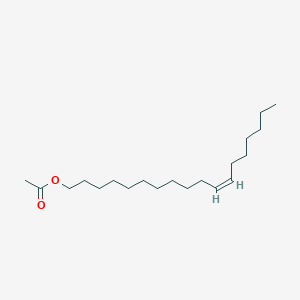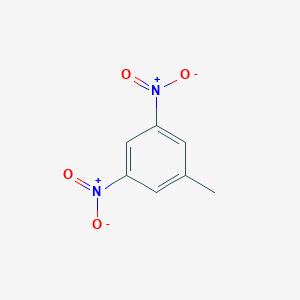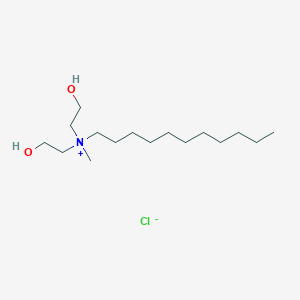
Undecylbis(beta-hydroxyethyl)methylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecylbis(beta-hydroxyethyl)methylammonium chloride, commonly known as UDBAC, is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. UDBAC is synthesized through a multistep process and has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science.
科学的研究の応用
UDBAC has been extensively studied for its applications in various scientific fields. In biotechnology, UDBAC has been used as a surfactant for the extraction and purification of proteins and enzymes. UDBAC has also been studied for its antimicrobial properties, with research showing that it can effectively inhibit the growth of bacteria and fungi. In medicine, UDBAC has been explored as a potential drug delivery system due to its ability to form micelles and encapsulate drugs. UDBAC has also been studied for its potential use in cancer therapy, with research showing that it can induce apoptosis in cancer cells. In environmental science, UDBAC has been used as a surfactant for the removal of pollutants from water and soil.
作用機序
The mechanism of action of UDBAC is complex and varies depending on the application. In general, UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules. UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects
UDBAC has been shown to have a range of biochemical and physiological effects depending on the application. In antimicrobial applications, UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. UDBAC has also been shown to have low toxicity and biocompatibility, making it a promising candidate for medical applications.
実験室実験の利点と制限
UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, its potential for environmental toxicity, and its potential for interactions with other chemicals in the lab.
将来の方向性
There are several future directions for the study of UDBAC. In medicine, UDBAC could be explored further as a drug delivery system for targeted cancer therapy. In environmental science, UDBAC could be studied for its potential use in the removal of pollutants from water and soil. In biotechnology, UDBAC could be investigated as a surfactant for the extraction and purification of proteins and enzymes. Further research is needed to fully understand the potential applications and limitations of UDBAC.
Conclusion
UDBAC is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. The synthesis method of UDBAC is complex, and the final product is purified through distillation and recrystallization to obtain UDBAC in its pure form. UDBAC has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science. UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules and has a range of biochemical and physiological effects depending on the application. UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, potential for environmental toxicity, and potential for interactions with other chemicals in the lab. There are several future directions for the study of UDBAC, including its potential use as a drug delivery system for targeted cancer therapy, removal of pollutants from water and soil, and surfactant for the extraction and purification of proteins and enzymes.
合成法
UDBAC is synthesized through a multistep process that involves the reaction of 1-undecanol with ethylene oxide, followed by quaternization with dimethylamine and chlorination with thionyl chloride. The resulting product is purified through distillation and recrystallization to obtain UDBAC in its pure form. The synthesis of UDBAC is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the purity and quality of the final product.
特性
CAS番号 |
102571-42-6 |
|---|---|
製品名 |
Undecylbis(beta-hydroxyethyl)methylammonium chloride |
分子式 |
C16H36ClNO2 |
分子量 |
309.9 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-methyl-undecylazanium;chloride |
InChI |
InChI=1S/C16H36NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-17(2,13-15-18)14-16-19;/h18-19H,3-16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RSMBRLAXHPRAAU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
正規SMILES |
CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
同義語 |
Undecylbis(beta-hydroxyethyl)methylammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



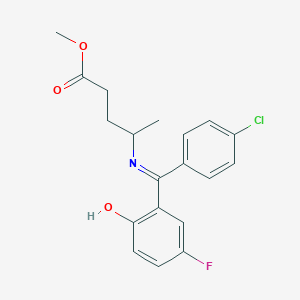
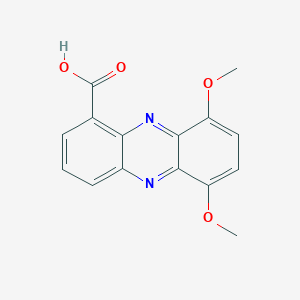
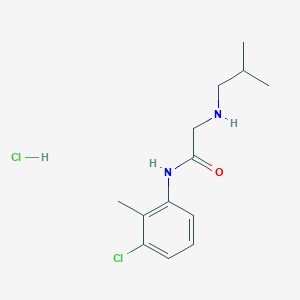
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
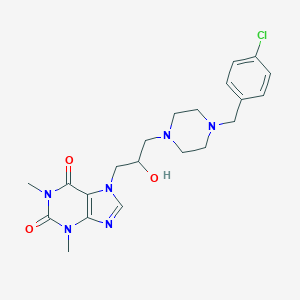
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

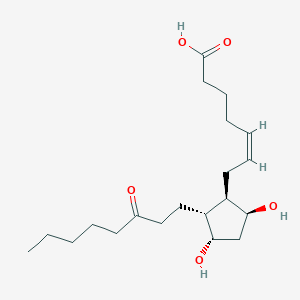

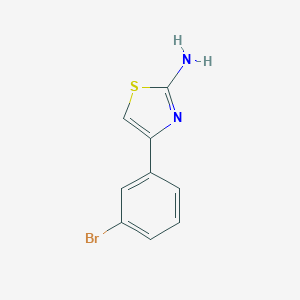
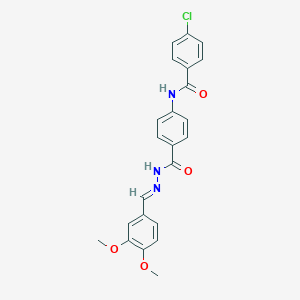
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
